molecular formula C23H26N2O4S B2960005 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 898458-74-7

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B2960005
CAS No.: 898458-74-7
M. Wt: 426.53
InChI Key: XKVYZNIMWPJALI-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a complex organic compound characterized by its multi-ring structure, which incorporates isoquinoline, furan, and methoxybenzene moieties. Its unique configuration suggests potential utility in various scientific and industrial applications due to its diverse functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes involves the coupling of 3,4-dihydroisoquinoline with a furan derivative, followed by the introduction of the sulfonamide group. Typical reaction conditions include:

  • Catalysts: : Palladium-based catalysts are frequently used to facilitate the coupling reactions.

  • Solvents: : Organic solvents like dichloromethane or tetrahydrofuran are preferred due to their inert nature.

  • Temperature: : Reactions often occur at elevated temperatures, ranging from 50°C to 120°C, to optimize yields.

Industrial Production Methods

Industrial synthesis can scale up these reactions using continuous flow reactors, which allow for better control over reaction parameters and improve the overall efficiency. High-performance liquid chromatography (HPLC) is often employed to purify the final product, ensuring its high purity for further applications.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of reactions:

  • Oxidation: : The isoquinoline and furan rings can be oxidized using reagents like potassium permanganate or chromic acid.

  • Reduction: : Hydrogenation reactions, facilitated by catalysts such as Raney nickel or palladium on carbon, can reduce the compound to simpler structures.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)

  • Reduction: : Hydrogen gas (H₂), Raney nickel (Ni)

  • Substitution: : Halogenating agents (e.g., Br₂), nucleophiles (e.g., NH₃)

Major Products

Oxidation can yield ketones and carboxylic acids, while reduction typically results in the formation of alcohols or amines. Substitution reactions may introduce halogens or other groups into the structure, altering its chemical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.

Biology

It has potential applications in biology as a bioactive molecule

Medicine

The compound’s structural complexity and functional groups make it a candidate for pharmaceutical research

Industry

Industrially, it can be used in the synthesis of advanced materials. Its unique structure may contribute to the development of new polymers or as a catalyst in specific reactions.

Mechanism of Action

This compound’s mechanism of action depends on its molecular interactions with specific targets. The isoquinoline and furan rings can intercalate with DNA, while the sulfonamide group may inhibit enzyme activity by mimicking the natural substrate. These interactions can disrupt biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thien-2-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide

  • N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyrrol-2-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide

Uniqueness

Compared to its analogs, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide stands out due to the presence of the furan ring, which can enhance its reactivity and interaction with biological targets. The furan moiety is known for its electron-rich nature, making it more reactive in electrophilic aromatic substitution reactions compared to the thiophene or pyrrole analogs.

This compound’s unique chemical structure and reactivity provide extensive opportunities for research and industrial applications, showcasing its versatility and potential impact across various fields.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4S/c1-17-9-10-22(28-2)23(14-17)30(26,27)24-15-20(21-8-5-13-29-21)25-12-11-18-6-3-4-7-19(18)16-25/h3-10,13-14,20,24H,11-12,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVYZNIMWPJALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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